(4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone
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Overview
Description
This compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .
Synthesis Analysis
The synthesis of this compound involves a series of structure-activity relationship studies. The replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2. The addition of chloride to the meta position of this benzene moiety could restore only the inhibitory effect on ENT1 but had no effect on ENT2 .Molecular Structure Analysis
The molecular structure of this compound is complex. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .Scientific Research Applications
Synthesis and Structural Analysis
- A study by Benaka Prasad et al. (2018) detailed the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle with potential antiproliferative activity. The compound, characterized using various spectroscopic techniques, exhibits stability facilitated by inter and intra-molecular hydrogen bonds (S. Benaka Prasad et al., 2018).
Potential Therapeutic Uses
Vinaya et al. (2011) synthesized several piperidine derivatives to explore their anticancer effects. Among these, specific compounds showed significant antiproliferative activity against human leukemia cells, highlighting the piperidine framework's potential in cancer treatment (K. Vinaya et al., 2011).
Research by Tsuno et al. (2017) identified a series of piperazin-1-yl methanone derivatives as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds demonstrated analgesic effects in animal models, suggesting their potential in pain treatment (Naoki Tsuno et al., 2017).
Mechanistic Insights and Applications
- Gauci and Magri (2022) designed and synthesized fluorescent logic gates based on a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor. These molecules, studied for their behavior in various solvent polarities, could serve as tools for probing cellular microenvironments (Gabriel Gauci & David C. Magri, 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[1-(6-phenylpyridazin-3-yl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O/c27-22-8-4-5-9-24(22)30-16-18-32(19-17-30)26(33)21-12-14-31(15-13-21)25-11-10-23(28-29-25)20-6-2-1-3-7-20/h1-11,21H,12-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYYLALRRWCBPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=NN=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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